molecular formula C12H8ClIN4 B598391 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine CAS No. 1204298-64-5

4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine

Cat. No.: B598391
CAS No.: 1204298-64-5
M. Wt: 370.578
InChI Key: VWCZWHLJXUQJTO-UHFFFAOYSA-N
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Description

4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a high-purity chemical intermediate with the CAS Registry Number 1204298-64-5 and a molecular formula of C12H8ClIN4 . This compound belongs to the 7H-pyrrolo[2,3-d]pyrimidine class of fused heterocycles, which are privileged scaffolds in medicinal chemistry and drug discovery for designing kinase inhibitors . The molecular structure features a chloro group at the 4-position and an amine at the 2-position of the pyrrolopyrimidine core, which are versatile handles for further functionalization via nucleophilic aromatic substitution. The 5-position is substituted with a 4-iodophenyl group, making this compound a valuable building block for subsequent cross-coupling reactions, such as Suzuki or Sonogashira reactions, to create more complex molecular architectures. Researchers utilize this compound in the synthesis of targeted therapeutics, particularly for exploring treatments for inflammatory diseases, myeloproliferative disorders, and other conditions influenced by protein-tyrosine kinase pathways . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClIN4/c13-10-9-8(6-1-3-7(14)4-2-6)5-16-11(9)18-12(15)17-10/h1-5H,(H3,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCZWHLJXUQJTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC3=C2C(=NC(=N3)N)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClIN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679852
Record name 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204298-64-5
Record name 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Pyrrolopyrimidine Core

The foundational step involves constructing the 7H-pyrrolo[2,3-d]pyrimidine scaffold. A patented four-step method (US10738058B2) achieves this efficiently :

  • Cyclization of Ethyl 2-Cyano-4,4-Diethoxybutanoate :
    Reaction with bromoacetaldehyde diethylacetal in ethanol at 45°C for 24 hours yields ethyl 2-cyano-4,4-diethoxybutanoate. Excess ethyl 2-cyanoacetate (1.5–10 molar equivalents) ensures high conversion (75% yield) .

  • Hydrolysis and Cyclization :
    Acid hydrolysis with HCl (32 wt%) at 45°C forms 7H-pyrrolo[2,3-d]pyrimidin-4-ol. Adjusting the pH to 4 with NaOH precipitates the product (65–68% yield, 99.8% purity) .

  • Chlorination :
    Treatment with POCl₃ or PCl₅ converts the hydroxyl group to chloro, yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (67.8% yield) .

Key Data :

StepConditionsYieldPurity (HPLC)
Cyclization45°C, 24 h, ethanol75%99.8%
Hydrolysis/CyclizationHCl (32%), pH 465–68%99.8%
ChlorinationPOCl₃, reflux67.8%99.5%

Introduction of the 4-Iodophenyl Group

The 5-position iodination requires electrophilic substitution or cross-coupling. A 2006 study by Seela and Peng describes iodination using Niodosuccinimide\text{N}-iodosuccinimide (NIS) in DMF at 0°C to room temperature . For 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine, iodination proceeds with:

  • Substrate : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine

  • Reagent : NIS (1.2 equiv)

  • Solvent : DMF

  • Temperature : 0°C → RT, 12 h

  • Yield : 72% .

For the target compound, introducing the 4-iodophenyl group likely employs a Suzuki-Miyaura coupling. Aryl boronic acids react with halogenated pyrrolopyrimidines under palladium catalysis:

4-Chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine+4-Iodophenylboronic AcidPd(PPh3)4,Na2CO3Target Compound\text{4-Chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine} + \text{4-Iodophenylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target Compound}

Optimized Conditions :

  • Catalyst: Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (5 mol%)

  • Base: Na2CO3\text{Na}_2\text{CO}_3 (2 equiv)

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 90°C, 24 h

  • Yield: ~68% (estimated from analogous reactions) .

Amination at the 2-Position

The final step involves introducing the amine group. Hydrochloric acid-promoted amination in water, as demonstrated by ACS Omega (2024), offers ecological and economic advantages :

Procedure :

  • Substrate : 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-d]pyrimidine

  • Nucleophile : Ammonia (or protected amine)

  • Conditions :

    • Solvent: H₂O

    • Catalyst: HCl (0.1 equiv)

    • Temperature: 80°C, 18 h

    • Workup: Neutralization with Na2CO3\text{Na}_2\text{CO}_3, extraction with EtOAc .

Key Findings :

  • Water accelerates amination vs. alcoholic solvents (rate increase: 2.1× vs. EtOH) .

  • Excess acid (>0.1 equiv) promotes solvolysis, reducing yield .

  • Isolated Yield: 86–94% for analogous substrates .

Comparative Data :

SolventAcid (equiv)Time (h)Yield
H₂O0.11886%
2-PrOH0.11894%
DMF0.12466%

Purification and Characterization

Final purification uses silica-gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water. Purity exceeds 99% (HPLC), with structural confirmation via 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and HRMS .

Spectroscopic Data :

  • 1H NMR^1\text{H NMR} (DMSO-d6d_6) : δ 8.21 (s, 1H, H-6), 7.78 (d, J=8.4J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4J = 8.4 Hz, 2H, Ar-H), 6.95 (s, 2H, NH₂) .

  • HRMS (ESI+) : m/z calcd. for C12H8ClIN4\text{C}_{12}\text{H}_8\text{ClIN}_4 [M+H]⁺: 370.9601; found: 370.9604 .

Challenges and Mitigation Strategies

  • Iodine Stability :

    • Deiodination occurs under strong acidic conditions. Mitigated by using mild acids (0.1 equiv HCl) and low temperatures .

  • Solubility Issues :

    • Lipophilic intermediates require 2-PrOH or DMF for dissolution .

  • Byproduct Formation :

    • Solvolysis products (e.g., 4-ethoxy derivatives) minimized by controlling HCl concentration .

Scientific Research Applications

Pharmaceutical Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and inflammatory diseases. Its structural features allow it to interact effectively with biological targets.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines. For instance, studies have shown that modifications to the pyrrolo[2,3-D]pyrimidine core can enhance its efficacy against specific cancer types.

CompoundActivityReference
4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amineAntiproliferative
Modified Derivative AIC50 = 10 µM against MCF-7
Modified Derivative BIC50 = 15 µM against A549

Neuroprotective Properties

Emerging studies suggest that the compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative disorders. Research has focused on its ability to promote neuronal survival and repair mechanisms after injury.

Inhibitory Effects on Enzymes

The compound has been evaluated for its inhibitory effects on specific enzymes involved in disease pathways. For example, it has shown promise as an inhibitor of protein kinases, which are critical in cancer progression.

Case Study 1: Anticancer Research

In a study published by ACS Publications, researchers synthesized a series of pyrrolo[2,3-D]pyrimidine derivatives and evaluated their anticancer activity against various cell lines. The study found that certain modifications significantly increased potency compared to the parent compound .

Case Study 2: Neuroprotection

A recent investigation into the neuroprotective effects of the compound revealed that it promotes neurite outgrowth in neuronal cultures exposed to oxidative stress. This finding suggests potential therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Pyrrolo[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of 4-chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine with structurally related analogs.

Substituent Effects at Position 5
Compound Name Position 5 Substituent Biological Activity Key Data
Target Compound 4-Iodophenyl Kinase inhibition, antiparasitic HRMS (ESI): [M + H]+ 371.01 ; IC₅₀ for IKKα: 0.8 µM
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine Trifluoromethyl Anticancer HRMS (ESI): [M + H]+ 269.06; IC₅₀ for EGFR: 1.2 µM
5-(Phenylethynyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine Phenylethynyl Antiparasitic (e.g., Trypanosoma) HRESIMS: [M + H]+ 269.0592; IC₅₀: 0.5 µM
5-(4-Fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 4-Fluorophenyl Kinase inhibition MW: 228.23; IC₅₀ for CDK2: 3.4 µM

Analysis :

  • Halogen bonding : The iodine atom in the target compound may form stronger halogen bonds with kinase ATP-binding pockets than fluorine or chlorine, contributing to higher inhibitory potency .
Substituent Effects at Position 4
Compound Name Position 4 Substituent Key Modification Biological Impact
Target Compound Chloro Reactive site for nucleophilic substitution Enables synthesis of N4-cyclohexyl derivatives (e.g., compound 70)
4-(Piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine Piperidin-1-yl Bulky amine substitution Reduced kinase selectivity due to steric hindrance
4-Amino-7H-pyrrolo[2,3-d]pyrimidine Amino Direct NH₂ group Lower metabolic stability (t₁/₂ = 2.1 h in liver microsomes)

Analysis :

  • The chloro group at position 4 in the target compound provides a versatile handle for derivatization, as seen in compound 70, where substitution with cyclohexylamine improved solubility (LogS = -3.5 → -2.8) .
  • Piperidine substitutions (e.g., compound 67) reduce potency against IKKα (IC₅₀ = 5.2 µM) compared to the chloro-substituted target (IC₅₀ = 0.8 µM), likely due to steric clashes .
Substituent Effects at Position 7
Compound Name Position 7 Substituent Key Feature Pharmacokinetic Impact
Target Compound 7H (unsubstituted) Flexible NH group Moderate metabolic stability (t₁/₂ = 4.5 h in plasma)
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Methyl Enhanced rigidity Increased half-life (t₁/₂ = 8.2 h) but reduced target binding (IC₅₀ = 2.7 µM)
7-(Cyclopropylmethyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine Cyclopropylmethyl Bulky alkyl chain Improved oral bioavailability (F = 45% vs. 22% for 7H) but lower solubility

Analysis :

  • The unsubstituted N7 position in the target compound allows conformational flexibility, critical for adapting to kinase active sites .
  • Methyl or cyclopropylmethyl substitutions at N7 improve metabolic stability but may reduce potency due to steric effects .

Biological Activity

4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview based on diverse sources.

  • Molecular Formula : C₆H₃ClIN₃
  • Molecular Weight : 279.47 g/mol
  • Melting Point : 179-183 °C
  • Density : 2.3 ± 0.1 g/cm³
  • Solubility : Insoluble in water

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine with iodine reagents such as N-Iodosuccinimide (NIS). The process results in a white solid that can be utilized as a pharmaceutical intermediate .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo[2,3-D]pyrimidines. For instance, compounds within this class have demonstrated activity against various cancer cell lines, including T-lymphoblastic and non-T-cell lines like HL60 and HepG2. The mechanism often involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR) and other kinases critical for cancer cell proliferation .

Antimalarial Properties

In a study focusing on structure-based optimization of pyrrole derivatives, compounds similar to this compound were evaluated for their inhibitory effects against Plasmodium falciparum, the causative agent of malaria. Some derivatives showed potent activity in both in vitro and in vivo models, indicating their potential as antimalarial agents .

Other Biological Activities

Additional research has suggested that this compound may exhibit anti-inflammatory properties and could act as an inhibitor for various biological pathways involved in inflammation and cancer progression. The specific biological targets and mechanisms of action are still under investigation but are promising for future therapeutic applications .

Case Studies

  • Anticancer Studies : A series of pyrrolo[2,3-D]pyrimidine derivatives were screened against multiple cancer cell lines. Notably, compounds demonstrated IC₅₀ values ranging from 0.02 to 0.04 µM against specific kinases involved in tumor growth regulation.
  • Antimalarial Efficacy : In vivo studies using SCID mouse models infected with P. falciparum showed that certain derivatives exhibited significant reductions in parasitemia levels compared to untreated controls, illustrating their potential as effective antimalarial treatments.

Research Findings Summary Table

Biological ActivityTarget/Cell LineIC₅₀ Value (µM)Reference
AnticancerCCRF-CEM0.02
AnticancerHL600.03
AntimalarialP. falciparumNot specified
Anti-inflammatoryCOX-1/COX-2 InhibitionVaries

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic aromatic substitution and Suzuki coupling. For example:

Core scaffold formation : Start with a halogenated pyrrolo[2,3-d]pyrimidine scaffold (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) .

Iodophenyl incorporation : Use Suzuki-Miyaura coupling with a Pd catalyst (e.g., Pd(PPh₃)₄) to introduce the 4-iodophenyl group at the 5-position. Reaction conditions often include a base (e.g., K₂CO₃) in THF/water at 80–100°C .

Amine functionalization : Introduce the 2-amine group via nucleophilic substitution or catalytic hydrogenation, depending on protecting group strategies .

  • Key Considerations : Monitor regioselectivity during coupling reactions, as steric hindrance from the iodine substituent may require optimized ligand systems .

Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR resolves aromatic proton environments (e.g., distinguishing pyrrolo-pyrimidine protons from iodophenyl signals). The 4-iodophenyl group shows deshielded aromatic protons (δ ~7.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₂H₈ClIN₄ requires [M+H]⁺ = 385.9432).
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry, especially for novel derivatives .

Advanced Research Questions

Q. What experimental strategies address contradictory kinase inhibition data reported for pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodological Answer : Contradictions often arise from assay conditions or substituent effects. Strategies include:

  • Kinase Panel Screening : Test the compound against a broad panel (e.g., EGFR, VEGFR2, CDK2) under standardized ATP concentrations .
  • Structural Analysis : Compare co-crystal structures of analogs (e.g., ethyl vs. iodophenyl derivatives) to identify binding pocket interactions. The bulky iodine group may sterically hinder ATP-binding in some kinases .
  • Biochemical Assays : Measure IC₅₀ values under varying pH and ionic strengths to assess robustness of inhibition .

Q. How does the 4-iodophenyl substituent influence structure-activity relationships (SAR) in kinase inhibition?

  • Methodological Answer :

  • Electrophilic Effects : The iodine atom’s polarizability enhances π-π stacking with hydrophobic kinase pockets (e.g., EGFR’s DFG motif) .
  • Steric Effects : Bulkier substituents like iodine may reduce off-target effects but limit flexibility for kinases with smaller active sites (e.g., CDK2) .
  • Comparative Data : Ethyl-substituted analogs (e.g., 4-chloro-5-ethyl derivatives) show higher CDK2 inhibition (IC₅₀ = 12 nM) than iodophenyl analogs (IC₅₀ = 48 nM), suggesting steric trade-offs .

Q. What computational methods are used to predict metabolic stability of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C–I bond to assess susceptibility to oxidative cleavage .
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential metabolic hotspots .
  • In Silico Tools : Software like Schrödinger’s QikProp predicts logP (2.8) and solubility (<0.1 mg/mL), guiding formulation strategies .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility profiles of pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, PBS, and biorelevant media (e.g., FaSSIF) at 25–37°C. Polar protic solvents (e.g., DMSO) often yield higher solubility for halogenated derivatives .
  • Crystallinity Analysis : Use DSC/TGA to differentiate between amorphous vs. crystalline forms, which impact solubility .
  • Literature Comparison : Reconcile data by noting measurement conditions (e.g., pH, ionic strength) .

Tables for Key Data

Property Value Source
Molecular Weight385.57 g/mol
logP (Predicted)2.8
Kinase Inhibition (EGFR IC₅₀)18 nM ± 2.1 (n=3)
Solubility in DMSO25 mM

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